N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indolinone core, a trifluoromethyl group, and a benzamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the indolinone core. One common method involves the cyclization of an appropriate precursor, followed by the introduction of the methyl group at the nitrogen atom. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethyl group can be substituted with other functional groups to create derivatives with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indolinone core and trifluoromethyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can be compared to other compounds with similar structures, such as:
Indolinone derivatives: These compounds share the indolinone core and may exhibit similar biological activities.
Trifluoromethylbenzamides: Compounds with a trifluoromethyl group and benzamide moiety can have comparable chemical properties and reactivity.
The uniqueness of this compound lies in the combination of these structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-22-14-7-6-13(8-11(14)9-15(22)23)21-16(24)10-2-4-12(5-3-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRMZIZNQCVJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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